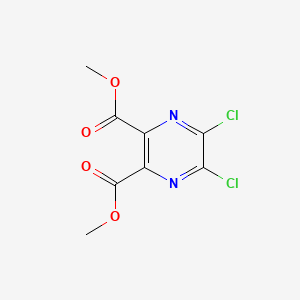
Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate is an organic compound with the molecular formula C8H6Cl2N2O4 It is a derivative of pyrazine, characterized by the presence of two chlorine atoms and two ester groups attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate can be synthesized from dichloroquinoxaline through a series of chemical reactions. The process involves nucleophilic substitution reactions, where the chlorine atoms on the quinoxaline ring are replaced by ester groups. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of chlorine atoms with nucleophiles such as amines or alcohols.
Oxidation and Reduction: Modifications of the pyrazine ring through the addition or removal of oxygen or hydrogen atoms.
Ester Hydrolysis: Conversion of ester groups to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents such as DMF or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Oxidation: Formation of pyrazine dicarboxylic acids or related oxidized products.
Reduction: Formation of reduced pyrazine derivatives with altered electronic properties.
Scientific Research Applications
Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pyrazine derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical agents with therapeutic potential.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorine atoms and ester groups play a crucial role in its binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,3-dichloropyrazine-5,6-dicarboxylate: A closely related compound with similar chemical properties but different substitution patterns.
Di-tert-butyl (3,6-dichloropyrazine-2,5-diyl)dicarbamate: Another pyrazine derivative with distinct functional groups and applications.
1,4-Dihydropyridine Derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and potential applications. Its combination of chlorine atoms and ester groups makes it a versatile intermediate for synthesizing various derivatives with tailored properties.
Properties
IUPAC Name |
dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O4/c1-15-7(13)3-4(8(14)16-2)12-6(10)5(9)11-3/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVRSDAGWKOIOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C(=N1)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














